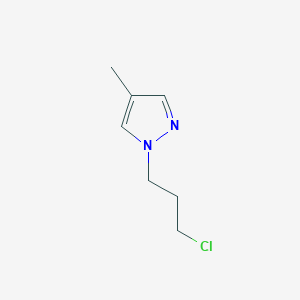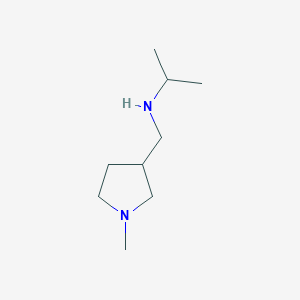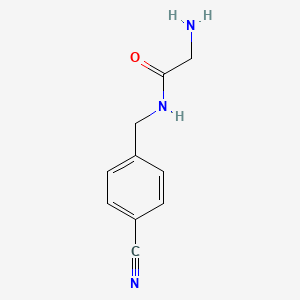
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is a type of organic compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to an isopropyl group (propan-2-yl). The exact structure could be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. As a triazole derivative, it might participate in reactions typical for this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like isopropyl acetate are miscible with most other organic solvents and slightly soluble in water .Wirkmechanismus
The mechanism of action of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. The compound can form covalent bonds with other molecules, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antifungal and antitumor activity. The compound has also been studied for its potential use as a chelating agent in metal ion detection and removal. However, the biochemical and physiological effects of the compound are not well characterized, and further research is needed to fully understand its properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is its versatility. The compound can be easily synthesized and used as a building block in the synthesis of other organic compounds. It has also been shown to exhibit biological activity, which makes it a potential candidate for drug development. However, the limitations of the compound include its limited solubility in water and its potential toxicity, which may require special handling in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine. One potential direction is the development of new drugs based on the compound's antifungal and antitumor activity. The compound may also be studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound's unique properties may make it a potential candidate for the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
1-(propan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. The compound has been used in the development of new drugs, such as antifungal and antitumor agents. It is also used as a ligand in coordination chemistry and catalysis. The compound has been studied for its potential application in the development of new materials, such as polymers and nanoparticles.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-propan-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXSAVAFEFCDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














amine](/img/structure/B3217726.png)
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)
